molecular formula C9H15NO B2851936 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol CAS No. 2490432-59-0

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol

Cat. No. B2851936
CAS RN: 2490432-59-0
M. Wt: 153.225
InChI Key: DKAGZYFGEFYFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol is a synthetic compound with a complex chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol in lab experiments is its broad range of pharmacological activities. This compound may be useful in a variety of experimental settings, from cancer research to neurobiology. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify.

Future Directions

There are many potential future directions for research on 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol. Some possible areas of investigation include:
- Further studies on the pharmacological effects of this compound, particularly in animal models of disease.
- Development of more efficient and cost-effective synthesis methods for this compound.
- Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
- Exploration of the potential use of this compound in other fields, such as materials science or catalysis.
In conclusion, this compound is a complex and versatile synthetic compound with a range of potential applications in various fields. While much is still unknown about its mechanism of action and pharmacological effects, continued research on this compound may lead to new insights and potential therapies for a variety of diseases.

Synthesis Methods

The synthesis of 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol involves a series of chemical reactions. The starting materials for the synthesis include indole and formaldehyde. The reaction involves the condensation of indole and formaldehyde, followed by cyclization to form the desired product. The yield of the synthesis is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h1-2,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAGZYFGEFYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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